molecular formula C20H40 B14623170 2,6,10,14-Tetramethyl-2-hexadecene CAS No. 56554-34-8

2,6,10,14-Tetramethyl-2-hexadecene

Cat. No.: B14623170
CAS No.: 56554-34-8
M. Wt: 280.5 g/mol
InChI Key: VUODLTHTSSVQSK-UHFFFAOYSA-N
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Description

2,6,10,14-Tetramethyl-2-hexadecene: is an organic compound with the molecular formula C20H40 . It is also known by other names such as 2-Phytene and Phyt-2-ene . This compound is a type of alkene, characterized by the presence of a double bond between two carbon atoms in its structure. It is a colorless liquid at room temperature and has a molecular weight of 280.5316 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14-Tetramethyl-2-hexadecene can be achieved through various organic synthesis methods. One common approach involves the alkylation of isoprene units followed by dehydration to form the desired alkene structure. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the formation of the double bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the fractional distillation of natural sources such as essential oils and plant extracts . The compound can be isolated and purified through distillation and chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6,10,14-Tetramethyl-2-hexadecene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,10,14-Tetramethyl-2-hexadecene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6,10,14-Tetramethyl-2-hexadecene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites on enzymes, altering their activity. Additionally, it can interact with cell membrane receptors , influencing cell signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,10,14-Tetramethyl-2-hexadecene is unique due to its double bond in the structure, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts like 2,6,10,14-Tetramethylhexadecane (Phytane). The presence of the double bond allows for additional functionalization and chemical transformations , making it a valuable compound in various applications .

Properties

CAS No.

56554-34-8

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

2,6,10,14-tetramethylhexadec-2-ene

InChI

InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h11,18-20H,7-10,12-16H2,1-6H3

InChI Key

VUODLTHTSSVQSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)CCC=C(C)C

Origin of Product

United States

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